(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride
Description
(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is a chiral amine derivative with a molecular formula of C₉H₁₂ClN·HCl and a molecular weight of 206.11 g/mol . Its IUPAC name is (1S)-1-(4-chlorophenyl)-N-methylethanamine hydrochloride, featuring a stereogenic center at the α-carbon, which confers enantiomer-specific biological activity. The compound is characterized by a 4-chlorophenyl group attached to an ethylamine backbone, methylated at the nitrogen atom, and stabilized as a hydrochloride salt .
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFAFYJSZXBEBR-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: Finally, the (S)-enantiomer is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate and final product.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the chlorophenyl group to a phenyl group using hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxylamine, ammonia, and other amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chiral N-Methyl Ethanamine Derivatives
(a) (R)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride
- Structural Difference : Enantiomeric configuration (R vs. S).
- Pharmacological Impact : The (R)-enantiomer showed 57% yield in synthesis and demonstrated antifungal activity against Candida albicans (MIC = 8 μg/mL), whereas the (S)-form’s activity remains less documented .
- Physicochemical Properties : Identical molecular weight and formula but distinct optical rotation ([α]D = +27.3 for (R)-form) .
(b) (S)-1-(4-Nitrophenyl)-N-methylethanamine Hydrochloride
Substituent Variations on the Aromatic Ring
(a) 1-(4-Methoxyphenyl)-N-methylethanamine Hydrochloride
- Structural Difference : Methoxy (-OCH₃) replaces chlorine.
- Impact: Lipophilicity: Reduced (XlogP ~1.5) due to the electron-donating methoxy group. Pharmacology: No reported CNS activity; primarily a synthetic intermediate .
(b) 1-(4-Chloro-2-methylphenyl)-N-methylethanamine Hydrochloride
- Structural Difference : Additional methyl group at the ortho position.
- Similarity score: 0.98 vs. target compound .
Complex Cyclic Analogues
(a) Sibutramine Hydrochloride Monohydrate
- Structure : Contains a cyclobutane ring and branched alkyl chain.
- Pharmacology: A racemic mixture used as a serotonin-norepinephrine reuptake inhibitor (SNRI) for weight loss. The target compound lacks the cyclobutane moiety, reducing CNS penetration .
- Molecular Weight : 334.33 g/mol (vs. 206.11 g/mol for the target compound) .
(b) Didesmethylsibutramine Hydrochloride
Metabolites and Conjugated Derivatives
Chlorphenoxamine Metabolites
Comparative Data Table
Key Research Findings
Stereochemistry Matters : The (R)-enantiomer of the target compound showed superior antifungal activity compared to the (S)-form, emphasizing the role of chirality in drug design .
Metabolic Stability : N-methylation in the target compound enhances metabolic stability compared to didesmethyl derivatives (e.g., sibutramine metabolites) .
Lipophilicity and Bioavailability: Chlorine substitution provides optimal lipophilicity (XlogP ~2.4) for membrane permeability, whereas polar groups (e.g., -NO₂, -OCH₃) reduce CNS penetration .
Biological Activity
(S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride, commonly referred to as 4-Chloroamphetamine , is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- CAS Number : 2061996-49-2
- Molecular Formula : C9H12ClN·HCl
- Molecular Weight : 201.16 g/mol
This compound acts primarily as a monoamine releasing agent , particularly affecting serotonin and norepinephrine pathways. Its structure allows it to interact with various neurotransmitter systems, which can lead to psychoactive effects similar to those of other amphetamines.
Target Receptors
- Serotonin Transporter (SERT) : The compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft.
- Norepinephrine Transporter (NET) : Similar to its effect on serotonin, it also inhibits norepinephrine reuptake.
- Dopamine Transporter (DAT) : While primarily affecting serotonin and norepinephrine, it has some influence on dopamine levels as well.
Psychoactive Effects
Research indicates that this compound exhibits significant psychoactive properties. It has been associated with increased locomotor activity and enhanced mood in animal models.
Antibacterial Activity
Recent studies have also explored the potential antibacterial properties of this compound. For instance, it has shown efficacy against certain gram-positive bacteria, suggesting a broader spectrum of biological activity beyond its psychoactive effects .
Case Studies
- Toxicological Reports : There have been documented cases of intoxication involving this compound. A study highlighted instances where individuals exhibited severe agitation and cardiovascular effects following consumption .
- Clinical Trials : In controlled settings, the compound has been evaluated for its effects on mood disorders. Preliminary findings suggest that it may have therapeutic potential for conditions like depression due to its serotonergic activity .
Structure-Activity Relationship (SAR)
Studies have focused on the SAR of related compounds, revealing that modifications to the chlorophenyl group significantly impact biological activity. For example, variations in halogen substitution can enhance or diminish receptor affinity .
Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts at the molecular level with target receptors. These studies indicate a strong binding affinity to SERT and NET, supporting its role as a monoamine transporter inhibitor .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloroamphetamine | Structure | Monoamine releasing agent |
| Methamphetamine | Structure | Stronger CNS stimulant |
| MDMA | Structure | Serotonin releasing agent |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (S)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride to ensure high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) to favor the (S)-configuration. Alternatively, chiral resolution via preparative HPLC with a cellulose-based column (e.g., Chiralpak® IC) can separate enantiomers post-synthesis. Monitoring enantiomeric excess (ee) requires chiral analytical methods, such as polarimetry or circular dichroism (CD) spectroscopy .
Q. How can the enantiomeric purity of this compound be characterized?
- Methodological Answer : Use chiral HPLC with a polysaccharide-derived column (e.g., Chiralcel® OD-H) and a mobile phase of hexane/isopropanol with 0.1% diethylamine. Compare retention times against a racemic mixture or a certified reference standard. Nuclear Overhauser Effect (NOE) NMR experiments can also confirm stereochemical assignments .
Q. What analytical techniques are recommended for quantifying this compound in pharmaceutical matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is standard. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred. Validate the method using linearity (0.1–100 µg/mL), precision (RSD < 2%), and recovery (>95%) parameters. Internal standards (e.g., deuterated analogs) improve accuracy .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- pH Stability : Prepare solutions at pH 1–13 and analyze after 24 hours. Hydrolysis is likely under acidic conditions due to the labile C-N bond. Degradation products can be identified via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How does the stereochemistry (S-configuration) influence biological activity compared to the R-enantiomer?
- Methodological Answer : Perform in vitro receptor binding assays (e.g., serotonin or dopamine receptors) using isolated enantiomers. For example, in antifungal studies, compare IC₅₀ values using microdilution assays against Candida spp. Molecular docking simulations (e.g., AutoDock Vina) can predict enantiomer-receptor binding affinity differences. Evidence shows (S)-enantiomers of related compounds exhibit enhanced activity due to optimal spatial interactions .
Q. What are the key degradation pathways of this compound under oxidative stress?
- Methodological Answer : Expose the compound to hydrogen peroxide (3% v/v) and analyze via LC-QTOF-MS. Major degradation products may include N-oxide derivatives (m/z +16) or dechlorinated analogs. Compare fragmentation patterns with reference standards or computational predictions (e.g., Schrödinger’s MassHunter) .
Q. How to resolve contradictions in reported LogP values for this compound?
- Methodological Answer : Experimentally determine LogP via the shake-flask method (octanol/water partitioning) and compare with computational models (e.g., ChemAxon’s MarvinSketch). Reported experimental LogP = 4.12 may conflict with predicted values due to ionization effects. Adjust for hydrochloride salt dissociation (pKa ≈ 9.5) using Henderson-Hasselbalch corrections.
Q. What role does this compound play in synthesizing pharmacologically active derivatives?
- Methodological Answer : Use it as a chiral building block for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
